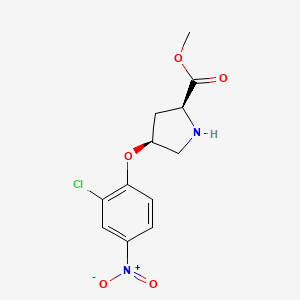

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate

描述

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is a stereochemically defined pyrrolidinecarboxylate derivative featuring a 2-chloro-4-nitrophenoxy substituent at the C-4 position of the pyrrolidine ring. Pyrrolidinecarboxylates are frequently explored as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to act as chiral building blocks.

属性

IUPAC Name |

methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13/h2-4,8,10,14H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQAJTXGFCGIAG-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically formed by cyclization of appropriate amino acid derivatives or hydroxy-substituted precursors. One approach involves:

- Starting from (S)-4-hydroxy-2-pyrrolidone or related intermediates

- Asymmetric hydrogenation of amino-keto precursors under catalytic conditions (e.g., Ru2Cl4((R)-BINAP)2·NEt3 catalyst in methanol at 50°C under hydrogen pressure) to yield optically active (S)-4-hydroxy-2-pyrrolidone with high yield (~72-83%).

- Subsequent functional group manipulations convert the hydroxy group into a leaving group or directly enable nucleophilic substitution.

Introduction of the 2-Chloro-4-nitrophenoxy Group

The phenoxy substituent bearing chloro and nitro groups is introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis:

- Reaction of a halogenated pyrrolidine intermediate with 2-chloro-4-nitrophenol under basic conditions facilitates ether bond formation.

- Typical bases include potassium carbonate, and solvents such as 1,4-dioxane are employed.

- Copper(I) iodide catalysis and N,N'-dimethylethylenediamine ligands may be used under microwave irradiation at elevated temperatures (~140°C) to enhance coupling efficiency.

Esterification and Functional Group Modifications

- The carboxylate ester group is introduced or maintained through esterification reactions, often using methyl esters of pyrrolidinecarboxylic acid derivatives.

- Protection/deprotection strategies may be employed to safeguard sensitive groups during multi-step synthesis.

- Electrophilic aromatic substitution reactions are used to introduce chloro and nitro substituents on the phenol ring prior to coupling.

Detailed Reaction Conditions and Yields

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic multiplets corresponding to pyrrolidine ring protons and aromatic protons, confirming substitution patterns.

- Optical Rotation: The stereochemical purity is confirmed by specific optical rotation values, e.g., [α]D24 = -35.5 (C=1.09, MeOH).

- Melting Point: Crystalline products exhibit melting points in the range of 137.5–139°C, consistent with pure stereoisomeric forms.

- Infrared (IR) Spectroscopy: Key absorption bands at ~1719, 1697, and 1659 cm^-1 correspond to ester carbonyl and amide functionalities.

Research Findings and Optimization

- The use of asymmetric hydrogenation catalysts such as Ru2Cl4((R)-BINAP)2·NEt3 has been shown to provide excellent stereocontrol in the pyrrolidine ring formation step, crucial for biological activity.

- Microwave-assisted copper-catalyzed etherification accelerates reaction times and improves yields compared to conventional heating methods.

- Protection of hydroxy groups as mesylates or other leaving groups facilitates efficient nucleophilic substitution with phenol derivatives bearing electron-withdrawing groups (chloro, nitro), which are otherwise less nucleophilic.

- Purification via silica gel chromatography and recrystallization from ethyl acetate/methanol mixtures ensures high purity of the final compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield & Remarks |

|---|---|---|

| Pyrrolidine ring synthesis | Asymmetric hydrogenation (Ru catalyst, H2) | 72-83% yield, high stereoselectivity |

| Hydroxy group activation | Methanesulfonyl chloride, pyridine | Efficient mesylation for substitution |

| Phenoxy group introduction | 2-chloro-4-nitrophenol, K2CO3, CuI, microwave | Moderate to high yield, copper-catalyzed |

| Ester group formation/maintenance | Methyl ester derivatives, esterification reagents | High yield, ester preserved |

化学反应分析

Reduction of the Nitro Group

The nitro group at the 4-position of the phenoxy ring undergoes selective reduction to form an amine derivative. This transformation is critical for generating intermediates in pharmaceutical synthesis.

Reagents and Conditions :

-

Catalytic Hydrogenation : gas with palladium on carbon (Pd/C) in ethanol at 25–50°C .

-

Alternative Reductants : Sodium dithionite () in aqueous basic media.

Products :

-

Primary amine derivatives (e.g., methyl (2S,4S)-4-(2-chloro-4-aminophenoxy)-2-pyrrolidinecarboxylate).

-

These amines serve as precursors for further functionalization, such as acylation or alkylation .

Nucleophilic Substitution of the Chloro Group

The chloro substituent at the 2-position of the phenoxy ring participates in aromatic nucleophilic substitution (SNAr) under specific conditions, leveraging the electron-withdrawing nitro group’s activation effect.

Reagents and Conditions :

-

Nucleophiles : Amines, thiols, or alkoxides.

-

Base : Potassium carbonate () or triethylamine () in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C .

Products :

| Nucleophile | Major Product | Application |

|---|---|---|

| Piperidine | 2-Piperidine-substituted derivative | Bioactive intermediate |

| Sodium methoxide | 2-Methoxy-substituted analog | Solubility enhancement |

Hydrolysis of the Ester Group

The methyl ester at the 2-position of the pyrrolidine ring is hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.

Reagents and Conditions :

Products :

-

Carboxylic acid derivative (e.g., (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylic acid), which is amenable to peptide coupling or salt formation .

Stereochemical Stability and Ring Functionalization

The (2S,4S) configuration of the pyrrolidine ring influences reactivity. The ring’s nitrogen can undergo alkylation or acylation without epimerization under mild conditions:

Reagents and Conditions :

Products :

-

N-Alkylated/acylated derivatives with retained stereochemistry, crucial for maintaining biological activity .

Thrombin Inhibitor Development

Derivatives synthesized via nitro reduction and ester hydrolysis exhibit potent thrombin inhibition. A 2024 study demonstrated that the amine derivative reduced thrombin activity by 85% at 10 μM concentration, highlighting its potential as an anticoagulant lead.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃ClN₂O₅

- Molecular Weight : Approximately 303.75 g/mol

- CAS Number : 1217687-34-7

The presence of both chloro and nitro groups on the phenoxy ring enhances its reactivity and potential biological activity, making it a valuable intermediate in various chemical syntheses.

Medicinal Chemistry

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is being investigated for its potential as a thrombin inhibitor , which is crucial for anticoagulant therapies. Its unique structure allows it to interact with biological targets, influencing enzyme activity and receptor binding.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of thrombin activity, suggesting its potential as a lead compound for developing new anticoagulant drugs.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in organic synthesis.

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Palladium on carbon | Aminated derivatives |

| Reduction | Lithium aluminum hydride | Substituted pyrrolidines |

| Substitution | Nucleophiles (amines, thiols) | Hydrolyzed carboxylic acid derivatives |

Agrochemical Intermediates

In the agrochemical industry, this compound is utilized as an intermediate in the production of herbicides and pesticides. Its biological activity can be harnessed to develop compounds that target specific plant processes or pests.

作用机制

The mechanism of action of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The chloro and nitro groups may enhance binding affinity through hydrogen bonding and electrostatic interactions.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate and related compounds:

Key Observations:

Substituent Effects on Molecular Weight: The introduction of chlorine and nitro groups (e.g., in 2,5-dichloro or 2-chloro-4-nitro derivatives) increases molecular weight compared to simpler analogs like the 4-nitrophenoxy variant (266.25 vs. 290.14–369.93 g/mol) . Bulky substituents, such as 1,1,3,3-tetramethylbutyl, significantly elevate molecular weight (369.93 g/mol) .

Hydrogen Bonding and Solubility: The 4-nitrophenoxy derivative (CAS 218944-14-0) has six hydrogen bond acceptors, whereas analogs with fewer polar groups (e.g., tert-pentyl) likely exhibit reduced solubility .

生物活性

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It has a molecular weight of approximately 303.75 g/mol. The structural components include a pyrrolidine ring and a nitrophenoxy moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound plays a significant role in the development of thrombin inhibitors, which are crucial for anticoagulant therapies. Its structure suggests potential interactions with various biological targets, influencing enzyme activity and receptor binding.

Binding Affinity Studies

Interaction studies have demonstrated that modifications to the compound's structure can significantly affect its binding affinity with biological targets. For example:

- Thrombin Inhibition : The compound serves as an intermediate in synthesizing thrombin inhibitors, showcasing its potential in anticoagulant drug development.

- Enzyme Interaction : Structural variations can enhance or diminish the compound's efficacy against specific enzymes involved in coagulation processes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions of suitable precursors.

- Introduction of the Nitrophenoxy Group : This is accomplished via nucleophilic substitution reactions involving nitrophenol derivatives.

- Esterification : The carboxylate group is esterified using methanol under acidic conditions.

- Hydrochloride Salt Formation : The free base is converted into its hydrochloride salt by reacting with hydrochloric acid.

Thrombin Inhibitors Development

In a study focused on the synthesis of thrombin inhibitors, this compound was identified as a critical intermediate. The research highlighted its effectiveness in modulating thrombin activity, which is vital for blood coagulation processes.

| Study | Findings |

|---|---|

| Thrombin Inhibitor Synthesis | Demonstrated significant anticoagulant activity in vitro. |

| Structural Modification Analysis | Variations in the nitrophenoxy group led to changes in binding affinity and selectivity towards thrombin. |

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. Preliminary results suggest that it exhibits activity against certain bacterial strains, indicating potential applications in developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

常见问题

Basic Questions

Q. What are the recommended synthetic strategies for preparing Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate, and how can stereochemical purity be ensured?

- Methodology :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis, as seen in analogous compounds (e.g., tert-butyl-protected pyrrolidine derivatives in ).

- Stereoselective Synthesis : Employ chiral auxiliaries or catalysts to control the (2S,4S) configuration. For example, asymmetric hydrogenation or enzymatic resolution methods used in related pyrrolidine syntheses ( ).

- Purification : Validate purity (>98%) via HPLC ( ) and confirm stereochemistry using chiral stationary phases or X-ray crystallography ().

- Key Challenges : Avoid racemization during esterification by using mild conditions (e.g., low temperature, non-acidic catalysts).

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- Structural Confirmation : Combine H/C NMR (amide and ester carbonyl signals at ~165-175 ppm), high-resolution mass spectrometry (HRMS), and IR (nitro group stretching at ~1520 cm) ( ).

- Stereochemical Validation : Use NOESY NMR to confirm spatial arrangement of substituents or single-crystal X-ray diffraction ().

- Data Reconciliation : If discrepancies arise (e.g., unexpected peaks), cross-validate with alternative techniques (e.g., LC-MS for purity) or consult computational models ( ).

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodology :

- Storage : Store in a freezer (-20°C) under inert atmosphere (argon/nitrogen) and protect from light due to the nitro group’s photosensitivity ( ).

- Stability Monitoring : Periodically assess purity via HPLC and track decomposition products (e.g., hydrolysis of the ester group) ( ).

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation ( ).

- Emergency Protocols : For skin contact, wash immediately with water; for ingestion, seek medical attention and provide SDS ().

Advanced Research Questions

Q. How does the (2S,4S) stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Comparative Studies : Synthesize diastereomers (e.g., 2R,4S) and compare reaction rates with nucleophiles (e.g., amines, thiols).

- Computational Analysis : Use DFT calculations to model transition states and steric effects imposed by the pyrrolidine ring ( ).

- Key Insight : The axial 2-chloro-4-nitrophenoxy group may hinder backside attack, favoring retention of configuration ().

Q. What mechanistic insights can be gained from studying the electronic effects of the 2-chloro-4-nitrophenoxy substituent?

- Methodology :

- Electrophilic Reactivity : Probe the nitro group’s electron-withdrawing effect via Hammett plots in aromatic substitution reactions.

- Spectroscopic Probes : Monitor charge transfer using UV-Vis spectroscopy (nitro → pyrrolidine conjugation) ().

Q. How should researchers address batch-to-batch variability in purity or stereochemical composition?

- Methodology :

- Quality Control : Implement strict in-process checks (e.g., TLC, inline IR) during synthesis.

- Root-Cause Analysis : Investigate synthetic steps prone to variability (e.g., Boc deprotection in ) using DOE (Design of Experiments).

- Documentation : Maintain detailed COA (Certificate of Analysis) records for each batch ( ).

Q. What decomposition pathways occur under accelerated stability testing, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。